![molecular formula C23H22N4O3 B2754866 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-17-1](/img/structure/B2754866.png)

3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

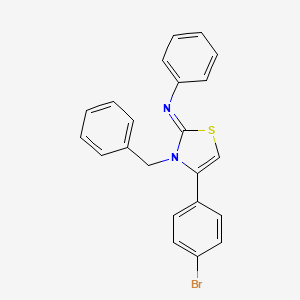

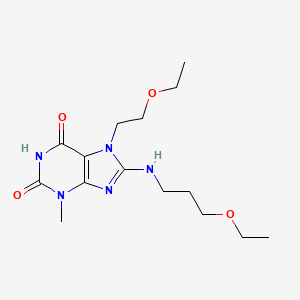

“3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide”, commonly known as DIPLAQIM, is an organic compound that has been the subject of extensive scientific research in recent years. It belongs to the class of imidazo[1,2-a]pyrimidines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis

The molecular weight of “3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is 402.454. The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

- Application : Imidazo[1,2-a]pyridine derivatives have been explored as potential covalent anticancer agents. Specifically, compound I-11, derived from this scaffold, has shown promise as a potent inhibitor for KRAS G12C-mutated NCI-H358 cells . This highlights the unique role of imidazo[1,2-a]pyridine as a scaffold suitable for designing new anticancer drugs.

- Application : Compound 5j, a derivative of imidazo[1,2-a]pyridine, represents one of the most potent dual inhibitors against DDR1 and DDR2 kinases . These kinases play crucial roles in cell signaling pathways associated with tumorigenesis.

- Application : Imidazo[1,2-a]pyridine derivatives have attracted interest as potential PI3K inhibitors for cancer treatment. By targeting this pathway, researchers aim to inhibit tumor growth and improve patient outcomes .

- Application : Studies have explored cancer activities by modifying the C-3 position of imidazo[1,2-a]pyridine. Initial synthesis of imidazo[1,2-a]pyridines and 3-bromoimidazo[1,2-a]pyridines has provided insights into their potential applications .

Anticancer Agents

Dual Kinase Inhibitors

PI3K Signaling Pathway Modulation

Functionalization Studies

Wirkmechanismus

Target of Action

The primary targets of 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide are the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) . These receptors are non-integrin collagen-receptor kinases involved in the regulation of cellular morphogenesis, differentiation, adhesion, migration, invasion, and proliferation . They are also critical mediators of inflammatory-cytokine secretion .

Mode of Action

The compound tightly binds to DDR1 and DDR2 proteins with Kd values of 7.9 and 8.0 nM, respectively . It potently inhibits the kinases with IC50 values of 9.4 and 20.4 nM, respectively . This inhibition was validated by Western-blotting analysis in primary human lung fibroblasts .

Result of Action

The compound dose-dependently inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro . It also exhibits promising in vivo anti-inflammatory effects in an LPS-induced-acute-lung-injury (ALI) mouse model . These results suggest that the compound has potential as an anti-inflammatory drug.

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-3-29-20-10-9-17(14-21(20)30-4-2)22(28)25-18-8-5-7-16(13-18)19-15-27-12-6-11-24-23(27)26-19/h5-15H,3-4H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGQAHBMBLTEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2754801.png)

![3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2754805.png)

![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)